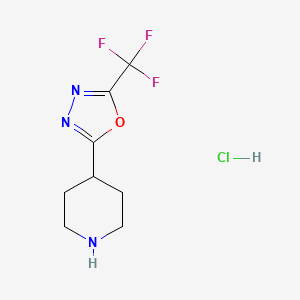
2-(Piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole hydrochloride
Descripción general
Descripción
The compound “2-(Piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole hydrochloride” is likely to be a synthetic organic compound. It contains a piperidine ring, which is a common motif in many pharmaceuticals and natural products. The trifluoromethyl group is often used in drug design to improve stability and lipophilicity. The 1,3,4-oxadiazole ring is a heterocyclic compound, and it is also found in various drugs .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,3,4-oxadiazole ring, possibly through a cyclization reaction. The trifluoromethyl group could be introduced using various methods, such as the use of trifluoromethylating reagents .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the piperidine and 1,3,4-oxadiazole rings, and the trifluoromethyl group. These functional groups could potentially engage in various interactions, such as hydrogen bonding or dipole-dipole interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, which could in turn influence properties such as solubility and stability .Aplicaciones Científicas De Investigación
Antimicrobial Properties
Studies have demonstrated the synthesis of N-substituted derivatives of oxadiazole-bearing compounds, which showed moderate to significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structural elucidation of these compounds was achieved through various spectral analyses, highlighting their potential as novel antimicrobial agents (H. Khalid et al., 2016; Rahul V. Patel et al., 2012).
Enzyme Inhibition for Alzheimer’s Disease
A series of N-substituted derivatives were synthesized with the aim of evaluating new drug candidates for Alzheimer’s disease. These compounds were tested for their enzyme inhibition activity against acetylcholinesterase (AChE), an enzyme target for Alzheimer's disease treatment. The synthesis process involved multiple steps, starting from basic components to the final oxadiazole derivatives, which were then subjected to spectral analysis and enzyme inhibition screening. The results indicated the potential of these compounds as drug candidates, further supported by their hemolytic activity evaluation (A. Rehman et al., 2018).
Tubulin Inhibition and Antiproliferative Effects
A new chemical class of antiproliferative agents, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, was discovered, acting as tubulin inhibitors. This new chemotype was identified through SAR-guided optimization and biological activity profile studies, including COMPARE analysis and biochemical assays with pure tubulin. The findings demonstrated the compound's ability to inhibit tubulin, a critical protein for cell division, and increase the number of mitotic cells in leukemia cell lines, indicating its potential as an anticancer agent (M. Krasavin et al., 2014).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-piperidin-4-yl-5-(trifluoromethyl)-1,3,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3N3O.ClH/c9-8(10,11)7-14-13-6(15-7)5-1-3-12-4-2-5;/h5,12H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEAZOGIVWQFJTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NN=C(O2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




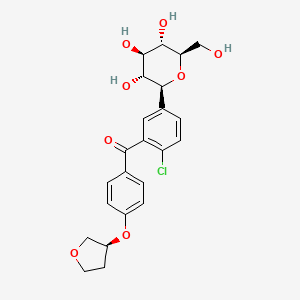

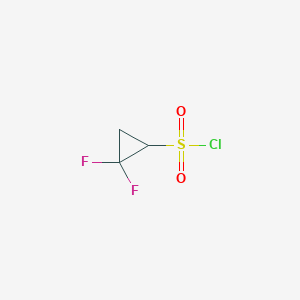
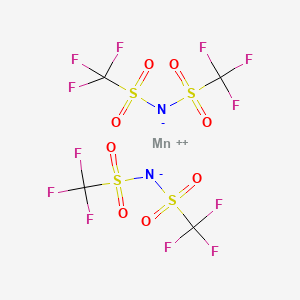
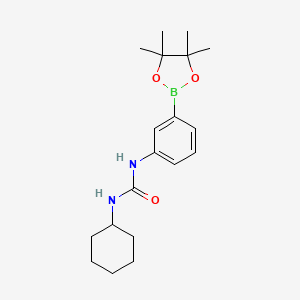
![Octahydro-[1,6]naphthyridine-1-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1436092.png)
![[(1R,4R)-7,7-Dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;6-fluoro-2-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one](/img/structure/B1436095.png)
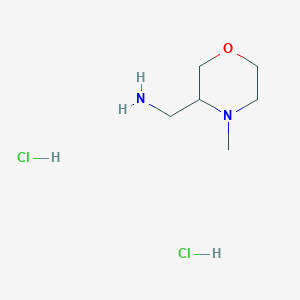
![(3R)-3-(((Benzyloxy)carbonyl)amino)-7-(tert-butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1436097.png)
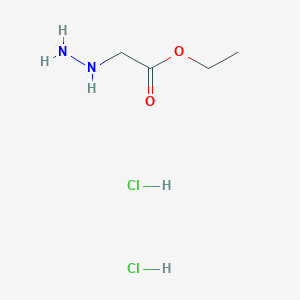
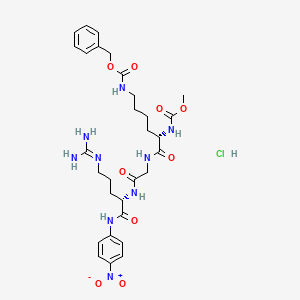
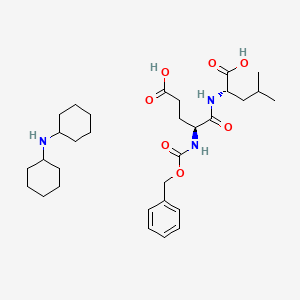
![[(Oxan-3-yl)methyl]hydrazine hydrochloride](/img/structure/B1436106.png)